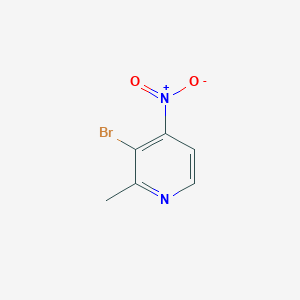

3-Bromo-2-methyl-4-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

3-bromo-2-methyl-4-nitropyridine |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-6(7)5(9(10)11)2-3-8-4/h2-3H,1H3 |

InChI Key |

GALRLPSHWHSQAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

General Context of Pyridine Derivatives in Organic Synthesis

Pyridine (B92270), a six-membered heterocyclic aromatic compound, is a fundamental scaffold in organic chemistry. numberanalytics.com Its structure, which is analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, imparts distinct chemical properties. globalresearchonline.net The nitrogen atom makes the pyridine ring electron-deficient and provides a site for protonation, giving it basic properties. fiveable.me This unique combination of aromaticity and basicity allows pyridine and its derivatives to serve as versatile building blocks, reagents, and solvents in a multitude of organic transformations. fiveable.meyoutube.com

Pyridine derivatives are integral components in numerous applications, ranging from pharmaceuticals and agrochemicals to materials science. numberanalytics.com Many biologically active compounds, including vitamins and alkaloids, contain a pyridine ring. researchgate.net In the pharmaceutical industry, the pyridine motif is found in a wide range of drugs, underscoring its importance in medicinal chemistry. numberanalytics.comresearchgate.net The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a privileged structure in drug design. nih.gov

Significance of Halogenated and Nitrated Pyridines As Synthetic Intermediates

The introduction of halogen and nitro groups onto the pyridine (B92270) ring dramatically enhances its synthetic utility. Halogenated pyridines are key intermediates in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The position of the halogen atom on the pyridine ring influences its reactivity in these transformations.

Nitropyridines are also of significant interest due to the strong electron-withdrawing nature of the nitro group. nih.govnih.gov This group activates the pyridine ring towards nucleophilic aromatic substitution, a fundamental reaction in organic synthesis. nih.gov The nitro group's ability to be reduced to an amino group further expands the synthetic possibilities, providing a pathway to a variety of other functionalized pyridine derivatives. nih.gov The combination of a halogen and a nitro group on the same pyridine ring, as seen in halogenated nitropyridines, creates a highly versatile synthetic intermediate with multiple reactive sites.

Research Focus on 3 Bromo 2 Methyl 4 Nitropyridine Within Contemporary Pyridine Chemistry

Strategic Approaches to Pyridine Ring Functionalization

The introduction of multiple substituents onto a pyridine ring is a challenging endeavor due to the inherent electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack compared to benzene (B151609). quora.com Furthermore, the nitrogen atom can be protonated or coordinate to electrophiles, further complicating reactions. quora.com Therefore, the order of substituent introduction and the choice of reagents are critical for successful synthesis.

Regioselective Nitration of Pyridine Precursors

Nitration of pyridine and its derivatives is a key step in the synthesis of many important compounds. However, the reaction often requires harsh conditions and can lead to a mixture of products. quora.com The position of nitration is highly dependent on the directing effects of the substituents already present on the ring.

The position of electrophilic substitution on a pyridine ring is governed by the electronic properties of the existing substituents. The pyridine nitrogen itself is an electron-withdrawing group, directing incoming electrophiles primarily to the 3-position (meta-position). quora.com This is because the intermediates formed by attack at the 2- or 4-positions have a destabilizing positive charge on the electronegative nitrogen atom. quora.com

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) further influence this regioselectivity.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) are ortho-, para-directing activators in benzene chemistry. In pyridines, their activating effect can facilitate electrophilic substitution. For instance, in 2-methylpyridine, the methyl group activates the ring, but the inherent directing effect of the pyridine nitrogen still favors substitution at the 3- and 5-positions.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) are meta-directing deactivators. ncert.nic.in When a nitro group is already present on the pyridine ring, it further deactivates the ring towards subsequent electrophilic substitution, making the reaction even more challenging. The combined directing effects of the pyridine nitrogen and the nitro group will determine the position of any further substitution.

| Substituent | Electronic Effect | Directing Influence on Pyridine |

| Pyridine Nitrogen | Electron-withdrawing | 3-position (meta) |

| Methyl (-CH3) | Electron-donating (+I) | 3- and 5-positions (meta to N) |

| Nitro (-NO2) | Electron-withdrawing (-M, -I) | Further deactivates, directs to available meta positions |

Table 1. Directing effects of common substituents on pyridine nitration.

A study on the nitration of azatricyclic systems showed that classical nitration with KNO3-H2SO4 favored substitution at the 9-position, while using tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) resulted in exclusive nitration at the 3-position for several carbamate (B1207046) and ketone derivatives. nih.gov This highlights how the choice of nitrating agent can significantly alter the regiochemical outcome.

The mechanism of pyridine nitration can be complex and may not always proceed through a simple electrophilic aromatic substitution pathway. In some cases, rearrangement reactions, such as sigmatropic shifts, can play a significant role. rsc.org A sigmatropic reaction is a pericyclic reaction where a sigma bond migrates across a π-system. wikipedia.org

One proposed mechanism for the nitration of certain pyridine compounds involves the initial formation of an N-nitropyridinium species. This can then react with a nucleophile to form an unstable dihydropyridine (B1217469) intermediate. Subsequent rearrangement of this intermediate can lead to the final nitrated pyridine product. rsc.org

A study on the nitration of pyridine compounds with dinitrogen pentoxide (N2O5) and sodium bisulfite (NaHSO3) provided evidence for a rsc.orgpearson.com sigmatropic shift of the nitro group. rsc.org The reaction of 3-methylpyridine (B133936) with this reagent system led to the formation of a 1,2-dihydropyridine intermediate, which then rearranged to give the 3-nitro product via a regioselective migration of the NO2 group from the nitrogen to the 3-position. rsc.org This type of rearrangement is a concerted process that proceeds through a cyclic transition state.

In some instances, nitro group migration has been observed under nucleophilic substitution conditions. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents can lead to the unexpected formation of a product where the nitro group has migrated from the 4-position to the 3-position. clockss.org

Bromination Techniques for Pyridine Ring Systems

Bromination is another important electrophilic substitution reaction for functionalizing pyridine rings. The regioselectivity of bromination is also influenced by the substituents present on the ring.

Several methods exist for the bromination of pyridines:

Using Br2 with a Lewis or Brønsted acid: This is a common method for electrophilic bromination. The acid activates the bromine, making it a stronger electrophile. youtube.com

N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is often used for the bromination of activated aromatic systems. organic-chemistry.org

Pyridine Hydrobromide Perbromide: This reagent is a solid, stable source of bromine that can be used for the monobromination of some ketones and esters. acs.org

For the synthesis of 3-bromo-4-methylpyridine (B15001), a method starting from 4-methyl-3-nitropyridine (B1297851) has been reported. This involves reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction where the amino group is replaced by bromine using sodium nitrite (B80452) and hydrobromic acid. google.com

A direct synthesis of 4-bromo-2-methyl-3-nitropyridine (B3028585) has been achieved by treating 2-methyl-3-nitropyridin-4-ol (B170364) with phosphorus oxybromide at high temperature and pressure. chemicalbook.com

| Starting Material | Reagent(s) | Product |

| 2-Methyl-3-nitropyridin-4-ol | Phosphorus oxybromide | 4-Bromo-2-methyl-3-nitropyridine |

| 4-Methyl-3-nitropyridine | 1. H2, Pd/C 2. HBr, NaNO2 | 3-Bromo-4-methylpyridine |

Table 2. Examples of bromination reactions in the synthesis of substituted pyridines.

A significant challenge in the bromination of pyridines is controlling the extent of halogenation. It can be difficult to achieve selective monobromination, and often mixtures of mono-, di-, and polybrominated products are obtained. youtube.com This is because the introduction of the first bromine atom does not significantly deactivate the ring towards further substitution.

The issue of over-bromination is a common problem in electrophilic halogenation reactions. Careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the brominating agent, is necessary to maximize the yield of the desired monobrominated product. In some cases, using less reactive brominating agents or employing protecting group strategies may be required to achieve high selectivity. For instance, attempts to monobrominate 2,2'-dipyridine at the 3- or 4-positions using various methods proved challenging. researchgate.net

Introduction of the Methyl Moiety

The introduction of a methyl group onto a pyridine ring is a fundamental transformation in the synthesis of substituted pyridines. This can be achieved through various methods, including the use of organometallic reagents or through condensation and subsequent modification reactions. For instance, late-stage C(sp3)–H methylation of saturated heterocyclic cores in drug molecules has been shown to significantly enhance potency and stability. princeton.edu This is often due to the methyl group's ability to influence the molecule's conformational preferences. princeton.edu One approach involves the merger of decatungstate photocatalysis and nickel-mediated SH2 bond formation to directly introduce methyl groups. princeton.edu

Multi-Step Synthesis Pathways to this compound

The targeted synthesis of this compound often necessitates a multi-step approach to control the regioselectivity of the substitution on the pyridine ring.

Synthesis from Hydroxypyridine Precursors (e.g., 4-Hydroxy-2-methyl-3-nitropyridine)

One common route to this compound involves the use of hydroxypyridine precursors. A key intermediate, 4-hydroxy-2-methyl-3-nitropyridine, can be synthesized and subsequently converted to the desired bromo derivative. chemicalbook.comguidechem.com The synthesis of 4-hydroxy-2-methyl-3-nitropyridine itself can be achieved through the nitration of 2-methyl-4-hydroxypyridine. The subsequent conversion of the hydroxyl group to a bromine atom is a critical step. A reported method involves reacting 2-methyl-3-nitropyridin-4-ol with phosphorus oxybromide at elevated temperatures in a pressure vessel. chemicalbook.com This reaction, followed by purification, yields 4-bromo-2-methyl-3-nitropyridine. chemicalbook.com

Table 1: Synthesis of 4-Bromo-2-methyl-3-nitropyridine from a Hydroxypyridine Precursor. chemicalbook.com

| Reactant | Reagent | Conditions | Product | Yield |

| 2-Methyl-3-nitropyridin-4-ol | Phosphorus oxybromide | 140°C, 3 hours | 4-Bromo-2-methyl-3-nitropyridine | 49.7% |

Routes Involving Aminopyridine Intermediates and Diazotization for Bromination

Another versatile strategy for introducing a bromine atom onto the pyridine ring is through the diazotization of an aminopyridine intermediate, followed by a Sandmeyer-type reaction. wikipedia.orgnih.govlscollege.ac.in This method allows for the conversion of an amino group to a bromo group at a specific position. The Sandmeyer reaction typically involves the use of copper(I) bromide as a catalyst. wikipedia.orgnih.gov The process starts with the formation of a diazonium salt from the corresponding aminopyridine in the presence of a nitrite source and acid. This diazonium salt is then treated with a copper(I) bromide solution to yield the desired bromopyridine. wikipedia.orgnih.gov For example, 4-methyl-3-aminopyridine can be converted to 3-bromo-4-methylpyridine by reaction with bromine and sodium nitrite in an acidic medium. google.com

This approach is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org The diazotization of aminopyridines can be performed in aqueous acidic solutions or, for less stable diazonium salts, in anhydrous conditions using reagents like tert-butyl nitrite. koreascience.or.kr

Condensation and Decarboxylation Strategies for Alkyl Group Introduction

The introduction of alkyl groups, such as the methyl group in the target compound, can also be accomplished through condensation reactions followed by decarboxylation. baranlab.orglearncbse.in The Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. baranlab.org Variations of this method allow for the synthesis of asymmetrically substituted pyridines. baranlab.org

Decarboxylation is a process where a carboxyl group is removed as carbon dioxide. learncbse.in This strategy can be employed to introduce an alkyl group by first introducing a carboxylated alkyl group and then removing the carboxyl moiety. For instance, some synthetic routes for nitropyridines involve high-temperature decarboxylation of a pyridine carboxylic acid precursor. guidechem.com

Alternative Reaction Sequences for Targeted Substitution Patterns

Achieving specific substitution patterns on the pyridine ring often requires creative and alternative reaction sequences. For instance, the synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) starts with the bromination of 2-aminopyridine (B139424), followed by nitration. orgsyn.org The resulting nitro compound can then be further modified. Such multi-step sequences allow for precise control over the placement of different functional groups.

In some cases, unexpected rearrangements can occur. For example, the reaction of 3-bromo-4-nitropyridine with amines can lead to a nitro-group migration, forming an unexpected isomer. clockss.org Understanding and controlling such rearrangements is crucial for achieving the desired product.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. researchgate.net In the context of nitropyridine synthesis, this includes the use of solid-supported reagents, microwave-assisted reactions, and ionic liquids to minimize environmental impact. researchgate.net Catalytic methods, such as those employing copper in Sandmeyer reactions, are also a cornerstone of efficient synthesis. wikipedia.orgnih.gov Furthermore, cross-dehydrogenative couplings (CDCs) represent a modern approach to forming carbon-nitrogen bonds without the need for pre-functionalized substrates, offering a greener alternative to traditional methods. researchgate.net While specific applications of these green chemistry approaches to the synthesis of this compound are not extensively detailed in the provided context, the general trend in pyridine chemistry points towards the adoption of such methodologies.

Metal-Free Synthetic Alternatives in Nitropyridine Functionalization

The functionalization of nitropyridines without the use of transition metal catalysts is a growing area of interest, driven by the need for more sustainable and cost-effective chemical processes. mdpi.com These methods often leverage the inherent reactivity of the pyridine ring, which is influenced by the strong electron-withdrawing nature of the nitro group.

One prominent metal-free strategy involves the nitration of pyridines using dinitrogen pentoxide (N₂O₅). The reaction of pyridine or its substituted derivatives with N₂O₅ in an organic solvent or liquid SO₂ leads to the formation of an N-nitropyridinium ion. chempanda.comresearchgate.net This intermediate, upon treatment with aqueous solutions of SO₂ or sodium bisulfite (NaHSO₃), rearranges to yield 3-nitropyridines. chempanda.comresearchgate.net This process is not a direct electrophilic aromatic substitution; instead, it is believed to proceed through a sigmatropic shift where the nitro group migrates from the nitrogen atom to the C3 position of the pyridine ring. chempanda.com

Another significant metal-free approach is Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of nucleophiles onto the pyridine ring. For instance, 3-nitropyridines can be aminated in the para position relative to the nitro group using hydroxylamine (B1172632) or 4-amino-1,2,4-triazole, providing a direct route to aminonitropyridines. ntnu.no Oxidative amination of 3-nitropyridines in a DMSO/water mixture saturated with ammonia and in the presence of potassium permanganate (B83412) can selectively produce 2-amino-5-nitropyridine. ntnu.no

The nitro group itself can be the site of functionalization. In some nitropyridine derivatives, the nitro group can be selectively substituted by nucleophiles like thiols, particularly when another potential leaving group is present. nih.gov For example, in certain 2-methyl-3-nitropyridines, the 3-NO₂ group is more susceptible to substitution by sulfur nucleophiles than a halogen at the 5-position. nih.gov Furthermore, the reduction of aromatic nitro compounds represents a key transformation. Metal-free methods using diboron (B99234) reagents, such as bis(neopentylglycolato)diboron or tetrahydroxydiboron, have emerged as effective for the chemoselective reduction of nitroarenes to amines at room temperature. researchgate.net

Recent research has also explored the direct C-H nitrosation of related heterocyclic systems like imidazo[1,2-a]pyridine (B132010) under metal-free conditions. One such method uses sodium nitrite (NaNO₂) as the nitrosylating source with potassium persulfate (K₂S₂O₈) at room temperature, offering a safer alternative to reagents like tert-butyl nitrite. clockss.org

Table 1: Examples of Metal-Free Functionalization Reactions for Nitropyridines

| Reaction Type | Starting Material | Reagents | Product | Key Finding | Reference |

|---|

Role of Specific Catalysts in Directed Functionalization

Catalysts are crucial for achieving high selectivity and efficiency in the functionalization of pyridine rings, especially for C-H activation and cross-coupling reactions that are difficult to achieve otherwise. mdpi.com

Palladium catalysts are widely employed in cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of brominated pyridine derivatives, such as 4-bromo-2-methyl-3-nitropyridine, with aryl boronic acids is a common strategy. These reactions typically use palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a solvent system like THF/water at elevated temperatures.

Iridium catalysts have been developed for the meta-selective C-H borylation of pyridines. snnu.edu.cn A notable example is an iridium-Lewis acid bifunctional catalyst that directs the borylation to the position meta to the pyridine nitrogen. This method offers a way to functionalize a typically less reactive position on the pyridine ring. snnu.edu.cn Beyond borylation, iridium catalysts, when paired with specific ligands like 2,4,7-trimethyl-1,10-phenanthroline, can also facilitate meta-C-H silylation. snnu.edu.cn

Nickel catalysts, often in combination with a Lewis acid co-catalyst, have been used for the meta-alkenylation of pyridines. snnu.edu.cn Nickel-catalyzed asymmetric C-H functionalization using chiral ligands is another advanced strategy to produce chiral derivatives of heterocyclic compounds, including pyridine. mdpi.com

In some cases, unexpected catalytic activity can lead to novel transformations. During the synthesis of amino-substituted nitropyridines, a rhenium-catalyzed deoxygenation of 3-bromo-4-nitropyridine N-oxide was developed using Re(O)(Ph₃P)₂Cl₃/Ph₃P. clockss.org This provided a convenient route to the required 3-bromo-4-nitropyridine starting material. clockss.org

Less expensive metals are also used for specific transformations. The catalytic reduction of nitro groups to amines can be achieved with high yields using systems like iron in acidified ethanol (B145695) or an aluminum-nickel alloy with sodium hydroxide (B78521) solution. orgsyn.org

Table 2: Selected Catalytic Systems for Nitropyridine Functionalization

| Catalyst Type | Specific Catalyst Example | Reaction | Substrate Class | Key Feature | Reference |

|---|---|---|---|---|---|

| Palladium | Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Brominated Pyridines | Forms C-C bonds with aryl boronic acids. | |

| Iridium | Ir-Lewis Acid Bifunctional Catalyst | C-H Borylation | Pyridines | Directs functionalization to the meta position. snnu.edu.cn | snnu.edu.cn |

| Nickel | Ni/Lewis Acid | C-H Alkenylation | Pyridines | Co-catalyzed reaction for meta-selective functionalization. snnu.edu.cn | snnu.edu.cn |

| Rhenium | Re(O)(Ph₃P)₂Cl₃ / Ph₃P | Deoxygenation | Nitropyridine N-oxides | Efficient removal of the N-oxide group. clockss.org | clockss.org |

| Iron | Reduced Iron / HCl | Nitro Group Reduction | Amino-nitro-pyridines | Cost-effective reduction to diamines. orgsyn.org | orgsyn.org |

Process Optimization and Scale-Up Considerations for Efficient Production

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters to ensure efficiency, cost-effectiveness, safety, and high purity. google.com For nitropyridine derivatives, this involves addressing challenges such as the use of hazardous reagents, lengthy multi-step syntheses, and the generation of impurities. google.com

A key strategy for process optimization is the development of "one-pot" syntheses, which combine multiple reaction steps into a single procedure. This approach reduces waste, shortens production time, and minimizes the need for isolating intermediates. For example, a one-pot method for synthesizing 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine has been developed. google.com This process involves nitration followed by a diazotization reaction in the same vessel, avoiding the large volumes of wastewater associated with older, multi-step industrial methods that required separate hydrolysis steps. google.com Similarly, a one-step reaction for preparing 4-nitropyridine-N-oxides merges the typically separate oxidation and nitration steps, significantly reducing reaction time. google.com

The choice of reagents is critical for industrial-scale production. Costly, unstable, or hazardous materials are often replaced with more practical alternatives. For instance, processes using expensive reagents like cesium acetate (B1210297) or hazardous gases like sulfur dioxide are not ideal for large-scale synthesis. google.com Improved processes focus on using stable, cost-effective reagents to produce nitropyridine derivatives with high purity, free from problematic impurities. google.com

Optimization of reaction conditions is also paramount. In the synthesis of 4-bromo-2-methyl-3-nitropyridine from 2-methyl-3-nitropyridin-4-ol, the reaction is carried out with phosphorus oxybromide in a pressure vessel at a specific temperature (140°C) for a set time (3 hours) to maximize conversion. chemicalbook.com Post-reaction workup procedures, including extractions with specific solvents and purification by column chromatography, are essential for isolating the final product with high purity and yield. chemicalbook.com The neutralization step in nitration reactions has also been optimized; using 30-50% sodium hydroxide solution instead of solid sodium carbonate can increase the yield by over 10% and reduce production costs. google.com

Table 3: Process Optimization Strategies for Nitropyridine Synthesis

| Strategy | Example Application | Improvement | Benefit for Scale-Up | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | Preparation of 2-hydroxy-5-nitropyridine | Combines nitration and diazotization steps. | Reduces wastewater, shortens process time, avoids intermediate isolation. | google.com |

| Reagent Selection | Avoiding cesium acetate and SO₂ | Use of stable, cost-effective reagents. | Enhances industrial feasibility and safety, reduces material cost. | google.com |

| Reaction Condition Control | Synthesis of 4-bromo-2-methyl-3-nitropyridine | Specific temperature (140°C) and pressure. | Maximizes yield and ensures reproducibility on a larger scale. | chemicalbook.com |

| Yield Improvement | Neutralization with NaOH solution | Replacing solid sodium carbonate with aqueous NaOH. | Increases yield by >10% and lowers production costs. | google.com |

| Simplified Process | One-step oxidation and nitration | Merging two distinct reactions into a single step. | Shortens overall reaction time and simplifies the manufacturing process. | google.com |

Nucleophilic Substitution Reactions (SNAr) on the Pyridine Ring

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group. This effect is most pronounced at the positions ortho and para to the nitro group (C-3 and C-5). stackexchange.com

The bromine atom at the C-3 position, being ortho to the activating nitro group, is a primary site for nucleophilic attack. Reactions with various nucleophiles, particularly amines, have been investigated. In the related compound 3-bromo-4-nitropyridine, reactions with amines such as morpholine, pyrrolidine, and piperidine (B6355638) lead to the expected nucleophilic substitution products where the amine displaces the bromide. clockss.orgresearchgate.net The presence of the 2-methyl group in this compound is expected to introduce steric hindrance, which could potentially influence the reaction rates but generally does not prevent the substitution at the adjacent C-3 position. Polar aprotic solvents, such as DMSO and DMF, are known to facilitate these types of reactions by stabilizing the charged intermediate (Meisenheimer complex) formed during the substitution process.

| Nucleophile | Product |

| Amines (e.g., piperidine, morpholine) | 3-Amino-2-methyl-4-nitropyridines |

| Thiols (e.g., benzyl (B1604629) mercaptan) | 3-(Thioether)-2-methyl-4-nitropyridines |

This table represents expected products based on the reactivity of similar bromonitropyridines.

While halogens are typical leaving groups in SNAr reactions, the nitro group can also be displaced, particularly by soft nucleophiles like sulfur-based nucleophiles (S-nucleophiles). Studies on related 2-R-3-nitropyridines have shown that the 3-NO2 group can be selectively substituted by thiols in the presence of a base like potassium carbonate in DMF. nih.gov This reactivity suggests that in this compound, S-nucleophiles could potentially attack the C-4 position, leading to the displacement of the nitro group. The outcome of such a reaction would be the formation of a 4-thioether derivative.

A key aspect of the reactivity of this compound is the competition between the displacement of the bromine atom at C-3 and the nitro group at C-4. The position of nucleophilic attack is determined by a combination of factors, including the nature of the nucleophile and the relative activation of the two positions. Research on 3-R-5-nitropyridines, where a halogen and a nitro group are present, has shown that the nitro group can be a better leaving group than the halogen in reactions with anionic S-, N-, and O-nucleophiles. nih.gov In the case of this compound, both the C-3 and C-4 positions are activated by the nitro group. However, the C-3 position is ortho to the nitro group, while the C-4 position is directly attached to it. The competition between these two sites is a subject of detailed mechanistic studies.

Intramolecular Rearrangements and Migration Phenomena

Beyond simple substitution reactions, 3-bromo-4-nitropyridine systems are known to undergo fascinating intramolecular rearrangements, most notably the migration of the nitro group.

A remarkable and unexpected reaction observed in the treatment of 3-bromo-4-nitropyridine with amines is the migration of the nitro group from the C-4 position to the C-3 position. clockss.org This rearrangement leads to the formation of a 3-amino-2-nitro-pyridine derivative, an isomer of the expected direct substitution product. The proposed mechanism for this migration involves a complex pathway. It is suggested that the reaction proceeds through the formation of an anionic intermediate, which then undergoes the addition of a second molecule of the nucleophile. This is followed by the loss of the bromide ion to form a three-membered ring intermediate, which ultimately rearranges to the final product. researchgate.net This type of nitro group migration has also been observed in other heterocyclic systems, such as 3-bromo-2-nitrobenzo[b]thiophene. clockss.orgresearchgate.net

The pathway of the reaction, whether it proceeds via direct substitution or involves a rearrangement, is highly dependent on the reaction conditions, specifically the solvent and the base used. clockss.orgresearchgate.net Studies on 3-bromo-4-nitropyridine have shown that the nitro-group migration is particularly favored in polar aprotic solvents. clockss.org The nature and quantity of the base employed also play a crucial role in determining the composition of the final product mixture. researchgate.net These findings indicate that the reaction pathway can be tuned by careful selection of the reaction conditions, allowing for the selective synthesis of different isomers.

| Condition | Predominant Pathway |

| Polar aprotic solvents | Favors nitro-group migration |

| Variation in base and concentration | Influences the ratio of substitution to rearrangement products |

This table summarizes the general influence of reaction conditions on the reactivity of the 3-bromo-4-nitropyridine system based on available research. clockss.orgresearchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene due to the electron-withdrawing nature of the ring nitrogen atom. The presence of a strongly deactivating nitro group further diminishes the ring's nucleophilicity.

Directing Effects of the Nitro Group on Electrophilic Attack

The nitro group is a powerful deactivating group in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature, which operates through both inductive and resonance effects. youtube.comyoutube.com It significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.commasterorganicchemistry.com

In the case of this compound, the nitro group at the C-4 position exerts its primary deactivating influence on the adjacent ortho (C-3 and C-5) and para (C-6, relative to the nitro group, though this position doesn't exist in pyridine) positions. Resonance structures show that the nitro group pulls electron density out of the ring, creating partial positive charges at the ortho and para positions. youtube.comquora.com Consequently, these positions are strongly deactivated towards electrophilic attack. vedantu.comlibretexts.org

Reactions Involving the Methyl Group

The methyl group at the C-2 position is influenced by the electronic effects of the other substituents on the pyridine ring, which can activate it for specific transformations.

Activation of the Methyl Group for Condensation Reactions with Aromatic Aldehydes

The methyl group at the C-2 position of this compound can be activated for condensation reactions with aromatic aldehydes. This activation stems from the strong electron-withdrawing effect of the nitro group located at the para-position (C-4) relative to the methyl group. This effect increases the acidity of the protons on the methyl group, facilitating their abstraction by a base to form a stabilized carbanion.

This carbanion can then act as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the resulting aldol (B89426) intermediate yields a styrylpyridine derivative. Research on similar 2-methyl-nitropyridine systems has shown that a para-nitro group is a potent activator for such condensation reactions, often catalyzed by bases like piperidine. nih.gov For instance, 2-methyl-3,5-dinitropyridine (B14619359) reacts efficiently with aldehydes, highlighting the activating power of nitro groups. nih.gov

Table 1: Condensation Reaction of Activated Methylpyridines with Aldehydes

| Reactant | Aldehyde | Catalyst | Product | Reference |

| 2-methyl-3,5-dinitropyridine | Aromatic Aldehydes | Piperidine | (E)-2-(2-Arylvinyl)-3,5-dinitropyridine | nih.gov |

| 5-Bromo-2-methyl-3-nitropyridine N-oxide | Aromatic Aldehydes | Piperidine | (E)-2-(2-Arylvinyl)-5-bromo-3-nitropyridine N-oxide | nih.gov |

This reactivity provides a synthetic route to functionalized vinylpyridines from this compound.

Oxidative Transformations of the Methyl Substituent to Carboxyl Groups

The methyl group of this compound can be oxidized to a carboxylic acid group, yielding 3-Bromo-4-nitropyridine-2-carboxylic acid. This transformation is a common reaction for methyl groups attached to aromatic and heteroaromatic rings. pipzine-chem.com

Various oxidizing agents can be employed for this purpose. Strong oxidants like potassium permanganate (KMnO₄) are frequently used, often in a basic or neutral aqueous solution followed by acidification. chemspider.com Other methods include oxidation with nitric acid or using molecular halogens in the presence of water and actinic radiation. google.com The oxidation of methyl groups on nitro-substituted rings can also be achieved using reagents like vanadium pentoxide or manganese dioxide in sulfuric acid. google.com The choice of oxidant and reaction conditions is crucial to achieve the desired transformation without affecting other sensitive functional groups on the molecule. The synthesis of potent Janus kinase 2 (JAK2) inhibitors has involved the oxidation of a methyl group on a nitropyridine ring to a carboxylic acid as a key step. nih.gov

Cross-Coupling Reactions

The bromine atom at the C-3 position serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, the bromine at C-3 readily participates in this reaction, allowing for the introduction of various aryl or heteroaryl groups at this position. beilstein-journals.org

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and scope. researchgate.netnih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction allows for the introduction of primary or secondary amines at the C-3 position of the this compound ring. nih.govnih.gov

Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and the desired aminopyridine product. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the high efficiency and broad applicability of this reaction. wikipedia.orgnih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridines

| Reaction Type | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Typical Substrate | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | 3-Bromopyridine | researchgate.net |

| Suzuki-Miyaura | Pd(OAc)₂ | None | K₂CO₃ | DMF | 2,5-Dibromothiophene | researchgate.net |

| Buchwald-Hartwig | [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | 2-Bromo-6-methyl pyridine | chemspider.com |

| Buchwald-Hartwig | BrettPhos-precatalyst | BrettPhos | LiHMDS | Dioxane | 3-Bromo-2-aminopyridine | nih.gov |

These cross-coupling reactions significantly enhance the synthetic utility of this compound, enabling its use as a key intermediate in the construction of complex, polyfunctionalized pyridine derivatives for various applications in medicinal chemistry and materials science. nih.gov

Stereochemical Outcomes in Coupling Processes (e.g., formation of trans-Alkenes)

While specific studies detailing the stereochemical outcomes of coupling reactions for this compound are not extensively documented in the provided literature, inferences can be drawn from established principles of cross-coupling reactions, such as the Suzuki-Miyaura coupling. In such reactions, the stereochemistry of the resulting alkene is often controlled by the mechanism of the coupling process.

In palladium-catalyzed cross-coupling reactions, the transmetalation step, where the organic group is transferred from the organoboron reagent to the palladium center, and the subsequent reductive elimination step are crucial in determining the final stereochemistry. For the formation of alkenes, the geometry of the double bond is typically retained from the vinylboron species used in the reaction. Therefore, to obtain a trans-alkene, a trans-vinylboronic acid or its ester would be the required coupling partner.

The stereochemical outcome of cross-coupling reactions can be influenced by various factors, including the nature of the catalyst, the solvent, and the electronic and steric properties of the coupling partners. In Suzuki cross-coupling reactions, minor structural or electronic changes in the alkylboron nucleophiles can have unpredictable effects on the stereochemical transfer. nih.gov However, for many standard palladium-catalyzed couplings, the reaction proceeds with retention of the double bond geometry.

The following table outlines the expected reactants and products for a Suzuki coupling aimed at producing a trans-alkene from this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Expected Stereochemistry |

| This compound | trans-alkenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) | 3-(trans-alkenyl)-2-methyl-4-nitropyridine | trans |

It is important to note that while the formation of the trans-alkene is the expected outcome under standard Suzuki-Miyaura conditions, the specific reaction conditions would need to be optimized to ensure high stereoselectivity.

Redox Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. This transformation is a key step in the synthesis of many biologically active molecules.

The reduction of the nitro group in this compound to an amino group can be achieved using several established methods. wikipedia.org These methods typically involve the use of metal catalysts or reducing agents in an acidic medium. youtube.com

Commonly employed methods for the reduction of aromatic nitro compounds to the corresponding anilines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction is typically carried out in a solvent like ethanol at room temperature. For a related compound, 4-Bromo-2-methyl-3-nitropyridine, catalytic hydrogenation with H₂ (1 atm) and Pd/C in ethanol at room temperature yielded 3-Amino-4-bromo-2-methylpyridine with a yield of 85%. A similar outcome would be expected for the reduction of this compound.

Metal-Acid Systems: A classic method for nitro group reduction is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com For instance, the reduction of 4-Bromo-2-methyl-3-nitropyridine using Fe/HCl in refluxing water resulted in a 62% yield of the corresponding amine.

Other Reducing Agents: A variety of other reducing agents can also be employed, such as sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂). wikipedia.org

The general reaction for the reduction of the nitro group in this compound is as follows:

This compound + Reducing Agent → 3-Bromo-2-methyl-pyridin-4-amine

The following table summarizes common reducing agents and their typical conditions for the reduction of aromatic nitro groups. wikipedia.orgyoutube.com

| Reducing Agent | Conditions | Product |

| H₂/Pd/C | Ethanol, Room Temperature | 3-Bromo-2-methyl-pyridin-4-amine |

| Fe/HCl | Refluxing Water | 3-Bromo-2-methyl-pyridin-4-amine |

| Sn/HCl | Acidic Medium | 3-Bromo-2-methyl-pyridin-4-amine |

The choice of reducing agent can be critical, especially if other functional groups are present in the molecule that might also be susceptible to reduction.

The redox chemistry of nitropyridines is not limited to the reduction of the nitro group. The electronic nature of the pyridine ring, influenced by the position of the nitro group and other substituents, can lead to other interesting reactions.

For example, in the case of 3-bromo-4-nitropyridine, reaction with amines can lead to an unexpected nitro-group migration in addition to the expected nucleophilic substitution. clockss.org This migration is observed to occur in polar aprotic solvents, suggesting a complex reaction mechanism that may involve the redox-active nitro group. clockss.org While this specific migration has not been reported for this compound, it highlights the potential for complex redox-related rearrangements in this class of compounds.

Computational and Theoretical Investigations of 3 Bromo 2 Methyl 4 Nitropyridine

Quantum Chemical Calculation Methodologies

The theoretical investigation of molecular properties relies on a variety of quantum chemical methods. These approaches are essential for understanding the electronic structure, geometry, and reactivity of molecules like 3-bromo-2-methyl-4-nitropyridine.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for studying substituted pyridines due to its balance of computational cost and accuracy. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. DFT methods are adept at predicting a range of molecular properties:

Vibrational Frequencies: DFT calculations are used to predict infrared (IR) and Raman spectra. By comparing calculated frequencies with experimental data, researchers can validate the molecular structure. For related brominated nitropyridines, key vibrational modes include the NO₂ asymmetric stretch, C-Br stretch, and C-H bending modes of the methyl group.

Electronic Properties: DFT is used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potentials: Molecular electrostatic potential (MEP) maps, generated through DFT calculations, illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

Hartree-Fock (HF) and Other Ab Initio Approaches for Molecular System Characterization

While DFT is widely used, ab initio methods like Hartree-Fock (HF) theory provide a foundational, albeit less accurate, approach for characterizing molecular systems. HF theory does not account for electron correlation, which can be a significant limitation. However, it serves as a starting point for more advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which systematically improve upon the HF approximation by including electron correlation effects. These methods are more computationally intensive and are often used for smaller systems or to benchmark DFT results.

Selection and Impact of Basis Sets on Computational Accuracy

The accuracy of any quantum chemical calculation is heavily dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of a basis set is a compromise between desired accuracy and computational feasibility.

Commonly used basis sets for compounds like this compound include Pople-style basis sets and correlation-consistent basis sets:

Pople Basis Sets: The 6-311G(d) and 6-311++G(d,p) basis sets are widely used. The 6-311G part indicates a triple-zeta valence shell representation. The (d) and (d,p) additions represent polarization functions on heavy atoms and hydrogen atoms, respectively, which are crucial for describing the anisotropic nature of chemical bonds. The ++ indicates the addition of diffuse functions, which are important for describing anions and weak interactions.

Correlation-Consistent Basis Sets: The cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set is another popular choice, particularly for calculations aiming for high accuracy.

The choice of basis set directly impacts the computed molecular properties. Larger basis sets with more functions provide a more flexible description of the electron distribution, leading to more accurate results, but at a higher computational cost. For brominated nitropyridines, triple-zeta basis sets with polarization and diffuse functions are generally considered necessary for reliable predictions.

Molecular Structure and Geometry Optimization

Computational methods are used to find the minimum energy structure of a molecule, a process known as geometry optimization. This provides detailed information about the molecule's three-dimensional arrangement.

Equilibrium Geometries and Conformational Analysis of the Pyridine (B92270) Ring

The geometry optimization of this compound would involve determining the equilibrium bond lengths, bond angles, and dihedral angles. The pyridine ring is expected to be largely planar, but the substituents can cause minor deviations from planarity. While specific optimized geometry data for this compound is not available, a hypothetical table of optimized parameters is presented below to illustrate the type of data generated from such calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and not based on actual calculations for the specific molecule.)

| Parameter | Atom(s) | Value |

|---|---|---|

| Bond Length (Å) | C2-C3 | 1.395 |

| Bond Length (Å) | C3-C4 | 1.402 |

| Bond Length (Å) | C3-Br | 1.890 |

| Bond Length (Å) | C2-CH3 | 1.510 |

| Bond Length (Å) | C4-NO2 | 1.475 |

| Bond Angle (°) | N1-C2-C3 | 122.5 |

| Bond Angle (°) | C2-C3-C4 | 118.0 |

| Bond Angle (°) | C3-C4-N(O2) | 120.5 |

| Dihedral Angle (°) | N1-C2-C3-C4 | -0.5 |

| Dihedral Angle (°) | C(H3)-C2-C3-Br | 5.0 |

Torsional Motions and Steric Hindrance Effects of Substituents

The substituents on the pyridine ring, namely the bromo, methyl, and nitro groups, introduce steric and electronic effects that influence the molecule's conformation.

Torsional Angles: The rotation around the C-C and C-N bonds connecting the substituents to the pyridine ring is of particular interest. The torsional or dihedral angles define the orientation of these groups relative to the ring. For the methyl group, rotation around the C2-C(H3) bond is expected to be relatively free, though there will be a small energy barrier. The nitro group at the C4 position will also exhibit torsional motion around the C4-N bond. The planarity of the nitro group with respect to the pyridine ring is influenced by a balance between resonance stabilization (favoring planarity) and steric hindrance with adjacent atoms.

Steric Hindrance: In this compound, the adjacent bromo and methyl groups at positions 2 and 3, and the nitro group at position 4, will likely lead to some degree of steric strain. This steric hindrance can cause out-of-plane distortions of the substituents and the pyridine ring itself to relieve the strain. For instance, the C2-C3 bond length might be slightly elongated, and the bond angles around these carbons might deviate from ideal values. The bulky bromine atom and the nitro group can influence the preferred rotational conformation of the methyl group. Computational studies would quantify these steric effects by calculating the energy barriers for rotation around the single bonds connecting the substituents to the ring.

A hypothetical data table illustrating the sort of torsional angle data that would be generated is presented below.

Table 2: Hypothetical Torsional Angles for this compound (Note: This data is illustrative and not based on actual calculations for the specific molecule.)

| Dihedral Angle | Atoms | Calculated Value (°) |

|---|---|---|

| τ(C3-C2-C(H3)-H) | C3-C2-C-H | 60.0 |

| τ(C3-C4-N-O1) | C3-C4-N-O | 25.0 |

| τ(C5-C4-N-O2) | C5-C4-N-O | -155.0 |

| τ(Br-C3-C2-N1) | Br-C3-C2-N | 178.5 |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity. Descriptors derived from quantum chemical calculations can quantify these properties, offering predictive power for chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. For this compound, a full computational analysis would reveal the energies and spatial distributions of these orbitals. The presence of the electron-withdrawing nitro group and the bromine atom would be expected to significantly lower the energy of the LUMO, enhancing the molecule's electrophilic character, particularly for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmasterorganicchemistry.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value/Observation | Significance |

| EHOMO | Moderately low energy | Indicates nucleophilic potential. |

| ELUMO | Very low energy | Indicates high electrophilic potential, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Relatively small | Suggests high reactivity. |

Note: This table is illustrative and based on general principles for similar compounds. Specific calculated values for this compound are not currently available.

Chemical Potential, Global Hardness, Global Softness, and Electrophilicity Index

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S) : The reciprocal of global hardness (S = 1/2η), it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω) : Quantifies the electrophilic power of a molecule. It is defined as ω = μ² / 2η.

For this compound, the strong electron-withdrawing nature of the nitro group is expected to result in a high electrophilicity index, classifying it as a strong electrophile.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Trend | Implication |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Negative | High tendency to accept electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Relatively small | High reactivity. |

| Global Softness (S) | 1 / (2η) | Relatively large | Easily polarizable and reactive. |

| Electrophilicity Index (ω) | μ² / (2η) | High | Strong electrophile. |

Note: This table is illustrative. Precise values require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface.

Red Regions : Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, electron-deficient, and are favorable sites for nucleophilic attack.

Green Regions : Represent neutral potential.

In a hypothetical MEP map of this compound, a strong positive potential (blue) would be expected on and around the carbon atoms of the pyridine ring, especially the C4 position bearing the bromine, due to the powerful electron-withdrawing effect of the nitro group. The oxygen atoms of the nitro group would exhibit a strong negative potential (red). This visualization would clearly mark the pyridine ring as the primary site for nucleophilic attack.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis transforms the complex molecular wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de This method provides detailed insights into intramolecular interactions, charge distribution, and hyperconjugative effects. uni-muenchen.dewisc.edu

An NBO analysis of this compound would quantify:

Natural Charges : The charge distribution on each atom, which would likely show a significant positive charge on the pyridine ring carbons and nitrogen, and negative charges on the nitro group's oxygen atoms.

Hybridization : The sp-hybridization of each atom's bonding orbitals.

Donor-Acceptor Interactions : It can reveal stabilizing interactions, such as the delocalization of electron density from lone pairs into antibonding orbitals. For example, it could show interactions between the nitrogen lone pair and the antibonding orbitals of the C-Br or C-NO₂ bonds, providing a quantitative measure of delocalization and resonance effects within the molecule.

Mechanistic Insights from Theoretical Studies

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states.

Computational Modeling of Reaction Pathways and Transition States (e.g., Diels-Alder, SNAr, Nitro Migrations)

While specific computational studies on the reaction mechanisms of this compound are scarce, the reactivity of similar compounds suggests several potential pathways that could be modeled.

SNAr Reactions : Given its electronic structure, this compound is an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions, where the bromide is displaced by a nucleophile. Computational modeling, likely using Density Functional Theory (DFT), could map the potential energy surface for this reaction. researchgate.net This would involve locating the transition state for the formation of the Meisenheimer complex (the addition intermediate) and the subsequent transition state for the departure of the bromide leaving group. masterorganicchemistry.com The calculations would provide activation energies, allowing for the prediction of reaction rates. The presence of the methyl group at the 2-position would introduce steric effects that could be precisely quantified through modeling.

Nitro Migrations : In reactions of related compounds like 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group has been observed. clockss.orgresearchgate.net Theoretical studies could investigate the feasibility of a similar rearrangement for this compound. This would involve calculating the reaction pathway for the formation of intermediates, such as a three-membered ring, that could facilitate the migration of the nitro group from the C4 to the C3 position. clockss.orgresearchgate.net

Diels-Alder Reactions : The electron-deficient nature of the pyridine ring could potentially allow it to act as a dienophile in inverse-electron-demand Diels-Alder reactions, although this is generally less common for pyridine itself. Computational modeling could explore the energetic feasibility and transition state structures for such cycloadditions.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry has become an indispensable tool for predicting the outcomes of chemical reactions, offering insights into selectivity that can guide synthetic efforts. For a polysubstituted heteroaromatic compound like this compound, theoretical investigations are crucial for understanding and predicting the regioselectivity and stereoselectivity of its chemical transformations. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, predictions can be made by applying established theoretical principles and by drawing analogies from computational studies of its isomers and related nitropyridines.

Modern computational methods, particularly Density Functional Theory (DFT), are widely used to model chemical reactivity. nih.gov These methods allow for the calculation of various molecular properties that help in predicting reaction outcomes:

Electron Density and Charge Distribution: Analysis of the electron distribution on the pyridine ring can identify sites susceptible to nucleophilic or electrophilic attack. Methods like Natural Bond Orbital (NBO) analysis provide insights into localized charges on each atom.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The LUMO's location and energy indicate the most likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions, which are prone to electrophilic and nucleophilic attack, respectively.

Transition State (TS) Energy Calculations: By modeling the potential energy surface of a reaction, the activation energies for different possible pathways (leading to different regioisomers or stereoisomers) can be calculated. The pathway with the lowest activation energy is generally the favored one.

Nucleophilic aromatic substitution is a primary reaction pathway for halogenated nitropyridines. In the case of this compound, a nucleophile can theoretically attack several positions. The interplay between the directing effects of the bromo, methyl, and nitro groups determines the regioselectivity.

Activating Effect of the Nitro Group: The potent electron-withdrawing nature of the nitro group at the 4-position strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Leaving Group Ability: The bromine atom at the 3-position is a good leaving group.

Steric Hindrance: The methyl group at the 2-position provides significant steric bulk, which can hinder the approach of a nucleophile to the adjacent 3-position.

Computational studies on the related isomer, 4-Bromo-2-methyl-3-nitropyridine (B3028585), have shown that steric effects from the 2-methyl group can suppress substitution at adjacent positions, directing nucleophiles to the 4-position. For this compound, the bromine atom is at an activated ortho position relative to the nitro group. However, it is also adjacent to the sterically hindering methyl group. Computational modeling would be essential to quantify the energetic barrier for a nucleophile to approach this site versus other potential reactions.

A study on 3-Bromo-4-nitropyridine (lacking the methyl group) revealed an unexpected nitro-group migration during nucleophilic substitution with amines, leading to multiple products. clockss.org This suggests that the reaction landscape for these molecules can be complex. For this compound, computational analysis of transition states would be crucial to determine if direct substitution of the bromine atom is the kinetically favored pathway or if other rearrangements, such as nitro migration, could occur.

Based on these principles, a qualitative prediction suggests that while the 3-position is electronically activated for SNAr, the steric hindrance from the adjacent methyl group would likely increase the activation energy for this pathway.

| Reaction Type | Potential Regioisomeric Products | Key Influencing Factors | Predicted Major Pathway (Hypothetical) | Computational Evidence Required |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of Bromine at C3 | - Strong activation by the para-nitro group.- Good leaving group ability of bromine.- Significant steric hindrance from the ortho-methyl group. | Direct substitution at C3 may be sterically hindered, potentially leading to lower yields or requiring more forcing conditions. | - DFT calculation of transition state energies for nucleophilic attack at C3.- NBO analysis of charge distribution.- MEP mapping. |

| Potential Nitro-Group Migration | - Observed in similar 3-bromo-4-nitropyridine systems. clockss.org- Can be facilitated by polar aprotic solvents. | This pathway's feasibility is highly dependent on the reaction conditions and the specific nucleophile used. | - Calculation of the energy barriers for the rearrangement mechanism versus direct substitution. |

The concept of stereoselectivity becomes relevant when this compound reacts with a chiral reagent or when a new stereocenter is formed during a reaction. For instance, in a hypothetical cycloaddition reaction where the pyridine ring acts as a dienophile, the facial selectivity (i.e., the direction from which the other reactant approaches) would be influenced by the existing substituents.

The methyl group at the 2-position would likely direct an incoming reactant to the opposite face of the pyridine ring to minimize steric clash. DFT calculations are exceptionally powerful in these scenarios, as they can accurately predict the energies of the different transition states leading to various stereoisomers. nih.gov By comparing the activation energies for the endo and exo approaches in a cycloaddition, for example, a reliable prediction of the major stereoisomer can be made. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman)

Detailed Vibrational Assignments and Potential Energy Distribution (PED) Analysis

The vibrational modes of 3-Bromo-2-methyl-4-nitropyridine and related compounds have been analyzed using computational methods like Density Functional Theory (DFT). These calculations, often performed with basis sets such as B3LYP/6-311++G**, help in assigning the observed experimental frequencies to specific molecular vibrations. The Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of individual internal coordinates to each normal mode of vibration.

For similar nitropyridine derivatives, key vibrational modes include the asymmetric and symmetric stretching of the nitro (NO₂) group, typically observed in the regions of 1578–1378 cm⁻¹ and 1378–1156 cm⁻¹, respectively. nih.gov Other significant vibrations include the scissoring and wagging of the NO₂ group, which appear at lower frequencies. nih.gov The C-Br stretching vibration is generally found at approximately 650 cm⁻¹, while the C-H bending modes of the methyl group are observed around 1380 cm⁻¹.

Comparison of Experimental and Theoretically Computed Spectra for Validation

A strong correlation between the experimental FT-IR and FT-Raman spectra and the theoretically computed spectra serves as a validation of the molecular structure. It is a common practice to scale the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. This comparative analysis is crucial for the accurate assignment of vibrational bands.

Influence of Temperature and Isotopic Substitution on Vibrational Modes

While specific studies on the effect of temperature and isotopic substitution on the vibrational modes of this compound are not widely available, general principles of vibrational spectroscopy apply. Lowering the temperature can lead to sharper spectral bands by reducing thermal broadening. Isotopic substitution, for instance, replacing ¹⁴N with ¹⁵N in the nitro group, would cause a predictable shift in the vibrational frequencies of the NO₂ group, providing definitive evidence for the assignment of these modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Chemical Shift Analysis for Positional Assignments

The ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each proton and carbon atom in this compound.

¹H NMR: In a related compound, 4-bromo-2-methyl-3-nitropyridine (B3028585), the methyl protons appear as a singlet at approximately 2.53 ppm in DMSO-d₆. chemicalbook.com The aromatic protons exhibit distinct signals, with a doublet of doublets around 7.88 ppm and a multiplet between 8.52 and 8.59 ppm, corresponding to the protons on the pyridine (B92270) ring. chemicalbook.com The chemical shifts are influenced by the electron-withdrawing nitro group and the bromine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For substituted pyridines, the chemical shifts of the carbon atoms are sensitive to the nature and position of the substituents. bhu.ac.in In general, carbons attached to electron-withdrawing groups like the nitro group are shifted downfield. The carbon bearing the bromine atom also shows a characteristic chemical shift.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Substituted Nitropyridine

| Proton | Chemical Shift (ppm) | Multiplicity | Solvent |

| CH₃ | 2.53 | singlet | DMSO-d₆ |

| H-5 | 7.88 | doublet of doublets | DMSO-d₆ |

| H-6 | 8.52 - 8.59 | multiplet | DMSO-d₆ |

| Data derived from a study on 4-bromo-2-methyl-3-nitropyridine. chemicalbook.com |

2D NMR Techniques for Complex Structural Elucidation and Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY: This experiment reveals proton-proton couplings, helping to identify adjacent protons in the pyridine ring.

HSQC: This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space interactions between protons, which helps in determining the spatial arrangement of the substituents on the pyridine ring. clockss.org

These advanced NMR methods are critical in confirming the precise isomer and substitution pattern of complex molecules like this compound. clockss.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information on the conjugated systems and the effect of various functional groups on the electronic structure.

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions within the substituted pyridine ring. The nitro group (NO₂) and the pyridine ring form a conjugated system. The electron-withdrawing nature of the nitro group and the bromine atom, along with the methyl group, influences the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). chemicalpapers.comchempanda.com

Computational chemistry provides a powerful means to interpret and predict UV-Vis spectra. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules like this compound. researchgate.netmdpi.com

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Reference |

|---|---|---|---|---|

| S₀ → S₁ | ~350 | >0.1 | HOMO → LUMO | researchgate.net |

| S₀ → S₂ | ~280 | >0.05 | HOMO-1 → LUMO | researchgate.net |

The positions and intensities of absorption bands in the UV-Vis spectrum are sensitive to the electronic nature of substituents on the pyridine ring and the polarity of the solvent. researchgate.netresearchgate.net The electron-withdrawing nitro and bromo groups on the this compound ring are expected to cause a bathochromic (red) shift of the π→π* transitions compared to unsubstituted pyridine, due to a narrowing of the HOMO-LUMO gap. nih.gov

Solvent effects (solvatochromism) also play a significant role. biointerfaceresearch.com Polar solvents can stabilize the ground state and the excited state to different extents, leading to shifts in the absorption maxima. For n→π* transitions, a shift to shorter wavelengths (hypsochromic or blue shift) is often observed in polar, protic solvents because of the stabilization of the non-bonding electrons on the nitrogen atom through hydrogen bonding. libretexts.org Conversely, π→π* transitions often exhibit a bathochromic shift in polar solvents. biointerfaceresearch.comnih.gov Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities can provide valuable information about the nature of the electronic transitions and the dipole moment change upon excitation. researchgate.netresearchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide accurate data on bond lengths, bond angles, and torsion angles. researchgate.net

This information is crucial for understanding the steric interactions between the adjacent bromo, methyl, and nitro groups. For instance, steric hindrance may cause the nitro group to twist out of the plane of the pyridine ring, which would affect the degree of electronic conjugation and have consequences for the spectroscopic properties. nih.gov The crystal structure would also reveal the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. While the specific crystal structure for this compound is not prominently published, analysis of related structures like 3-bromo-2,6-dimethyl-4-nitropyridine (B15231408) N-oxide shows that the pyridine ring is typically planar, and intermolecular contacts are often established through hydrogen bonds. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.981(1) | researchgate.net |

| b (Å) | 9.817(2) | researchgate.net |

| c (Å) | 11.515(1) | researchgate.net |

| β (°) | 106.54(1) | researchgate.net |

| Volume (ų) | 865.9(3) | researchgate.net |

| Z | 4 | researchgate.net |

*Data for 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide, a structurally related compound.

Confirmation of Molecular Structure and Stereochemistry in Solid State

While experimental data is lacking, theoretical approaches such as Density Functional Theory (DFT) can be employed to predict the most stable conformation of the molecule. For the related compound, 4-Bromo-2-methyl-3-nitropyridine, DFT calculations using methods like B3LYP with a 6-311++G** basis set are suggested for modeling its geometry and vibrational properties. Similar computational studies would be necessary to predict the structural parameters of this compound.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, although weaker than covalent bonds, play a critical role in determining the physical properties of the solid, such as its melting point, solubility, and morphology.

Without experimental crystal structure data for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, based on its molecular structure, several types of interactions can be anticipated to play a role in its solid-state assembly. These include:

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group.

π-π Stacking: The electron-deficient pyridine ring may engage in π-π stacking interactions with adjacent rings.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the electronegative bromine atom and the strongly electron-withdrawing nitro group. These dipoles can align in the crystal lattice to maximize attractive interactions.

A detailed understanding of these interactions would require either experimental determination of the crystal structure or high-level computational modeling to predict the likely packing arrangements.

Strategic Applications and Future Research Directions of 3 Bromo 2 Methyl 4 Nitropyridine in Chemical Sciences

Role as a Key Building Block in Multistep Organic Synthesis

The strategic placement of bromo, methyl, and nitro groups on the pyridine (B92270) ring makes 3-Bromo-2-methyl-4-nitropyridine a valuable intermediate in organic synthesis. The electron-withdrawing nitro group activates the pyridine ring for certain reactions, while the bromo substituent provides a reactive handle for cross-coupling and nucleophilic substitution reactions. The methyl group, in turn, influences the steric and electronic properties of the molecule.

Synthesis of Complex Heterocyclic Scaffolds